molecular formula C19H21F3N4O2S B2520134 4-(4-((5,6,7,8-四氢萘-2-基)磺酰基)哌嗪-1-基)-6-(三氟甲基)嘧啶 CAS No. 2034344-02-8

4-(4-((5,6,7,8-四氢萘-2-基)磺酰基)哌嗪-1-基)-6-(三氟甲基)嘧啶

货号 B2520134
CAS 编号: 2034344-02-8
分子量: 426.46
InChI 键: PHOXSYCYBFKQGX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related arylpiperazines is detailed in the first paper, where a new model of 4-alkyl-1-arylpiperazines with a terminal dihydronaphthalene fragment was created to explore their serotonergic and dopaminergic activity . These compounds were synthesized with the aim of discovering novel antipsychotic and anxiolytic agents. The synthesis involved creating a series of compounds with varying affinities for dopamine D-2 and serotonin 5-HT1A and 5-HT2 receptors.

Molecular Structure Analysis

The molecular structure of arylpiperazines, as discussed in the first paper, is crucial for their interaction with various receptors . The presence of the dihydronaphthalene fragment and its position on the alkyl chain significantly affects the compound's affinity for the receptors. The structure-activity relationship (SAR) indicates that subtle changes in the molecular structure can lead to significant differences in pharmacological activity.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not directly discussed in the provided papers. However, the binding affinities to receptors suggest that these compounds have the necessary lipophilicity and molecular size to interact with biological targets . The electrochemical properties of related tetrahydro-1,2,4-triazines, including their adsorption characteristics and inhibition mechanism on steel surfaces, are explored in the second paper . These properties are essential for their function as corrosion inhibitors and are determined using electrochemical methods and theoretical computations.

科学研究应用

除草活性

研究表明,与指定化合物具有结构相似性的三氟甲基嘧啶衍生物,作为棉花等作物中选择性后出苗除草剂是有效的。人们认为这些化合物通过代谢成砜衍生物来实现选择性。此外,这些嘧啶衍生物与亲脂性二氟甲基苯磺酰胺部分的某些组合在小麦中显示出选择性除草活性,突出了它们在农业应用中的潜力 (Hamprecht 等,1999)

抗癌特性

已合成一系列与指定分子在结构上相关的化合物,并评估了它们对人癌细胞系的抗增殖活性。其中,一些衍生物表现出显着的活性,表明这些化合物作为抗癌剂的潜力。这强调了此类化学结构在开发癌症治疗新治疗方案中的重要性 (Mallesha 等,2012)

药物开发

具有“4-(4-((5,6,7,8-四氢萘-2-基)磺酰基)哌嗪-1-基)-6-(三氟甲基)嘧啶”结构元素的化合物已被探索其在肿瘤学中治疗和诊断应用的潜力。为降低此类化合物的亲脂性以提高其效用的努力,导致了具有有希望的 sigma 受体亲和力的类似物,这可能有利于开发用于癌症诊断和治疗计划中的正电子发射断层扫描 (PET) 成像的放射性示踪剂 (Abate 等,2011)

属性

IUPAC Name

4-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2S/c20-19(21,22)17-12-18(24-13-23-17)25-7-9-26(10-8-25)29(27,28)16-6-5-14-3-1-2-4-15(14)11-16/h5-6,11-13H,1-4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOXSYCYBFKQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。